1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine
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Overview
Description
1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a piperidinyl group attached to a phthalazine core. Its unique structure lends itself to a variety of chemical reactions and applications, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Piperidinyl Group: The piperidinyl group is attached through nucleophilic substitution reactions, typically involving piperidine and a suitable leaving group on the phthalazine core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nucleophiles, and bases.
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine has found applications in several scientific domains:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(piperidin-1-yl)phthalazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(piperidin-1-yl)pyridazine: Similar structure but with a pyridazine core instead of a phthalazine core.
1-(4-Chlorophenyl)-4-(piperidin-1-yl)quinazoline: Contains a quinazoline core, offering different chemical properties and applications.
1-(4-Chlorophenyl)-4-(piperidin-1-yl)benzene: Lacks the heterocyclic core, resulting in different reactivity and uses.
The uniqueness of this compound lies in its phthalazine core, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClN3 |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-piperidin-1-ylphthalazine |
InChI |
InChI=1S/C19H18ClN3/c20-15-10-8-14(9-11-15)18-16-6-2-3-7-17(16)19(22-21-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2 |
InChI Key |
PQGZRVKFTLMDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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